molecular formula C11H17NO3S B7594032 2-(Furan-2-yl)-1-methylsulfonylazepane

2-(Furan-2-yl)-1-methylsulfonylazepane

Cat. No. B7594032
M. Wt: 243.32 g/mol
InChI Key: STBBIODEDOGHAR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Furan-2-yl)-1-methylsulfonylazepane, also known as FMA, is a chemical compound that belongs to the class of azepanes. It has been studied for its potential use in scientific research due to its unique structure and properties.

Mechanism of Action

The mechanism of action of 2-(Furan-2-yl)-1-methylsulfonylazepane is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of various cellular processes. 2-(Furan-2-yl)-1-methylsulfonylazepane has been shown to bind to the sigma-1 receptor with high affinity, which may lead to changes in the activity of the receptor and downstream signaling pathways.
Biochemical and Physiological Effects:
2-(Furan-2-yl)-1-methylsulfonylazepane has been shown to have a variety of biochemical and physiological effects. In addition to its activity at the sigma-1 receptor, 2-(Furan-2-yl)-1-methylsulfonylazepane has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This may have implications for the treatment of Alzheimer's disease, which is characterized by a loss of cholinergic neurons and a decrease in acetylcholine levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(Furan-2-yl)-1-methylsulfonylazepane for lab experiments is its high purity and yield. The synthesis method has been optimized for large-scale production, which makes it a cost-effective option for researchers. However, one of the limitations of 2-(Furan-2-yl)-1-methylsulfonylazepane is its limited solubility in aqueous solutions, which may make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the study of 2-(Furan-2-yl)-1-methylsulfonylazepane. One area of interest is the development of 2-(Furan-2-yl)-1-methylsulfonylazepane analogs with improved pharmacological properties. Another area of interest is the investigation of the role of the sigma-1 receptor in various physiological processes, which may lead to the identification of new therapeutic targets. Additionally, the use of 2-(Furan-2-yl)-1-methylsulfonylazepane in combination with other drugs or therapies may have synergistic effects and improve treatment outcomes for various neurological disorders.
Conclusion:
In conclusion, 2-(Furan-2-yl)-1-methylsulfonylazepane is a chemical compound that has been studied for its potential use in scientific research, particularly in the field of neuroscience. Its unique structure and properties make it a promising candidate for the development of new therapies for neurological disorders. Further research is needed to fully understand the mechanism of action and potential therapeutic applications of 2-(Furan-2-yl)-1-methylsulfonylazepane.

Synthesis Methods

The synthesis of 2-(Furan-2-yl)-1-methylsulfonylazepane involves the reaction of 2-furanylboronic acid and 1-methylsulfonylazepane in the presence of a palladium catalyst. The reaction takes place under mild conditions and yields 2-(Furan-2-yl)-1-methylsulfonylazepane with high purity and yield. This method has been optimized for large-scale production of 2-(Furan-2-yl)-1-methylsulfonylazepane for scientific research purposes.

Scientific Research Applications

2-(Furan-2-yl)-1-methylsulfonylazepane has been studied for its potential use in various scientific research applications. One of the most promising applications is in the field of neuroscience. 2-(Furan-2-yl)-1-methylsulfonylazepane has been shown to have a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes, including neurotransmission, ion channel function, and cell survival. 2-(Furan-2-yl)-1-methylsulfonylazepane has been shown to modulate the activity of the sigma-1 receptor, which may have therapeutic potential for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression.

properties

IUPAC Name

2-(furan-2-yl)-1-methylsulfonylazepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO3S/c1-16(13,14)12-8-4-2-3-6-10(12)11-7-5-9-15-11/h5,7,9-10H,2-4,6,8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STBBIODEDOGHAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCCCC1C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Furan-2-yl)-1-methylsulfonylazepane

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